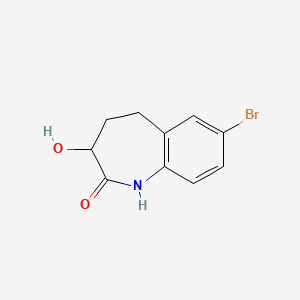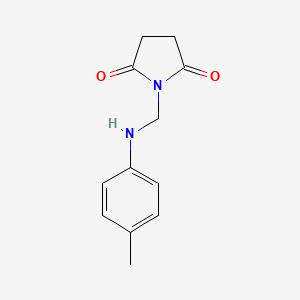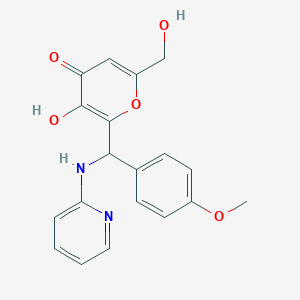
3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-6-(hydroxymethyl)-2-((4-methoxyphenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Pyran derivatives have been utilized as synthons for the synthesis of heterocyclic compounds, demonstrating their utility in the creation of complex organic molecules with potential applications in drug development and materials science. For instance, pyran compounds have been used for efficient regiospecific synthesis of a variety of five and six-membered heterocycles, showcasing their versatility in organic synthesis (P. K. Mahata et al., 2003).
Role in Natural Products and Dyes
Compounds related to pyrans are found in natural products and dyes, indicating their significance in chemical research related to natural pigments and synthetic dyes. The structural diversity of pyran derivatives, including those with methoxyphenyl groups, plays a crucial role in the study of chromones, flavones, and other natural compounds (R. Livingstone, 2008).
Diversity-Oriented Synthesis
Research on pyran derivatives has also explored their potential in diversity-oriented synthesis strategies, aiming to produce libraries of structurally diverse compounds for biological screening. This approach is significant for discovering new bioactive molecules and understanding the structure-activity relationships (Nilesh Zaware et al., 2011).
Computational Studies and Material Science
Pyran derivatives have been the subject of computational studies and material science research, indicating their relevance in the development of new materials with specific optical, electronic, or mechanical properties. For example, studies on novel pyrazolopyridine derivatives containing methoxy and hydroxy phenyl groups have contributed to the understanding of materials with potential applications in optoelectronic devices (E. El-Menyawy et al., 2019).
Corrosion Inhibition
Additionally, pyran derivatives have been investigated for their corrosion inhibition properties, suggesting applications in the protection of metals against corrosion. This research is particularly relevant in industrial applications where metal longevity and integrity are critical (J. Saranya et al., 2020).
Propiedades
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-13-7-5-12(6-8-13)17(21-16-4-2-3-9-20-16)19-18(24)15(23)10-14(11-22)26-19/h2-10,17,22,24H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMRQKDFQORIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

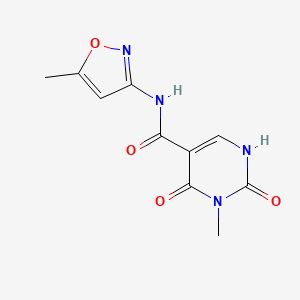
![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)
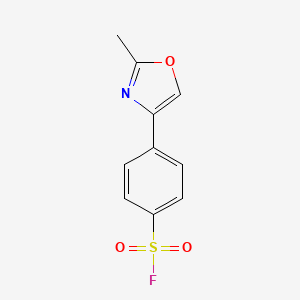

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)
![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
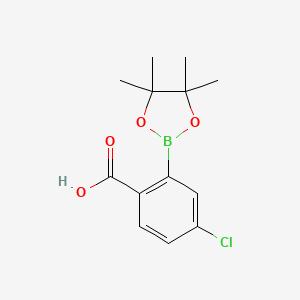
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
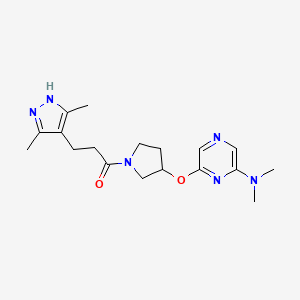
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
